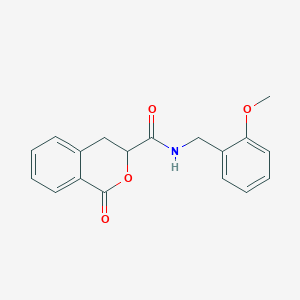![molecular formula C22H23N3O B4236017 1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4236017.png)
1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone
Vue d'ensemble
Description
1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone, also known as ABP, is a chemical compound that has gained interest in the scientific community due to its potential applications in medical research. It is a heterocyclic compound that contains a pyrrolidinone ring, a benzimidazole ring, and an allyl group.
Mécanisme D'action
1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone acts as a competitive inhibitor of PRMT5 by binding to the enzyme's substrate binding site. This inhibits the enzyme's ability to methylate its protein substrates, leading to a decrease in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone has been shown to inhibit PRMT5 activity in cancer cells, leading to a decrease in cancer cell proliferation and survival. Additionally, 1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone has been shown to selectively inhibit PRMT5 over other PRMT enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone is its selectivity for PRMT5, which allows for specific inhibition of this enzyme without affecting other PRMT enzymes. However, one limitation of 1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone is its potential toxicity, which may limit its use in vivo.
Orientations Futures
Future research directions for 1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone include further optimization of its structure and synthesis method to increase its potency and selectivity. Additionally, 1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone could be studied for its potential use as a therapeutic agent for cancer treatment.
Applications De Recherche Scientifique
1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone has been studied for its potential use as a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a role in cancer cell proliferation and survival. 1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone has also been studied for its potential use as a fluorescent probe for imaging PRMT5 activity in cells.
Propriétés
IUPAC Name |
4-[1-(1-phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-3-13-24-15-18(14-21(24)26)22-23-19-11-7-8-12-20(19)25(22)16(2)17-9-5-4-6-10-17/h3-12,16,18H,1,13-15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRSNNPCDJAQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B4235937.png)
![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B4235947.png)
![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4235948.png)
![2-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4235955.png)
![N-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4235978.png)
![2-bromo-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4235979.png)
![[2-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenoxy]acetonitrile](/img/structure/B4235983.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptyl-N~2~-ethylglycinamide](/img/structure/B4236010.png)
acetyl]amino}benzoate](/img/structure/B4236013.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4236025.png)

![2-ethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4236033.png)
![4-[(3-sec-butyl-4-ethoxyphenyl)sulfonyl]morpholine](/img/structure/B4236036.png)